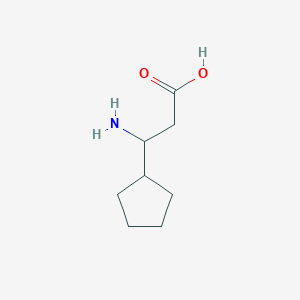

3-Amino-3-cyclopentylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIBOUMGDWHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624577 | |

| Record name | 3-Amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-23-5 | |

| Record name | 3-Amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the detailed structural and dynamic investigation of 3-Amino-3-cyclopentylpropanoic acid. Both solution-state and solid-state NMR techniques provide critical insights into its molecular framework.

Solution-State NMR for Structural Elucidation and Conformational Analysis

In solution, NMR spectroscopy is essential for confirming the covalent backbone and determining the spatial arrangement of atoms in this compound. Standard one-dimensional ¹H and ¹³C NMR spectra provide primary evidence of the molecular structure.

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the cyclopentyl ring, the methine proton at the chiral center (Cβ), and the methylene (B1212753) protons of the propanoic acid backbone. The chemical shifts and coupling constants of these protons are sensitive to the molecule's conformation. For instance, the conformation of the five-membered cyclopentyl ring, which can exist in envelope or twist forms, influences the local magnetic environment of the attached protons.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom, including the carbonyl carbon of the carboxylic acid, the chiral β-carbon, the α-carbon, and the distinct carbons of the cyclopentyl ring. organicchemistrydata.org

Conformational analysis is further refined using two-dimensional NMR experiments. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to detect through-space interactions between protons, providing crucial distance restraints. These restraints help to define the preferred orientation of the cyclopentyl group relative to the propanoic acid chain in solution. Computational studies on similar cyclopentane-based ε-amino acids suggest that the cyclopentane (B165970) substituent significantly influences the helical folding preferences of oligomers in solution. nih.govresearchgate.net For cyclic peptides, NMR studies combined with molecular dynamics have shown that the ring structure is often well-defined, while exocyclic side chains may retain considerable freedom. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information Provided |

|---|---|---|

| ¹H (Proton) | ~0.9 - 4.0 | Provides information on the electronic environment of protons, proton-proton coupling reveals connectivity, and NOESY experiments reveal through-space proximity for conformational analysis. |

| ¹³C (Carbon-13) | ~20 - 180 | Reveals the number of unique carbon environments, confirming the presence of the cyclopentyl ring, propanoic acid backbone, and carbonyl group. |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and local molecular packing. jocpr.comnih.gov For a molecule like this compound, ssNMR can distinguish between its ordered crystalline states and disordered amorphous phases.

In crystalline solids, molecules adopt a regular, repeating arrangement, which results in sharp, well-defined peaks in ssNMR spectra. Conversely, amorphous materials lack long-range order, leading to a distribution of local environments and consequently broader, less resolved spectral lines. researchgate.net The ¹³C chemical shifts in ssNMR are highly sensitive to the local conformation and intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups. acs.org Therefore, different polymorphs of this compound, which would have distinct crystal packing and intermolecular interactions, are expected to exhibit different ¹³C ssNMR spectra.

Quantitative ssNMR analysis can determine the ratio of different polymorphs in a mixed sample or quantify the amorphous content within a crystalline batch. jocpr.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines. Comparing the ssNMR data of crystalline and amorphous forms can reveal changes in molecular packing and conformation upon loss of long-range order. nih.gov

Advanced NMR Experiments for Dynamic and Interaction Studies

Two-dimensional correlation experiments like COSY (Correlation Spectroscopy) are used to establish through-bond proton-proton connectivities, confirming the structure of the carbon skeleton. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached or long-range coupled carbons, respectively, which is crucial for unambiguous assignment of both ¹H and ¹³C spectra.

When studying the interaction of this compound with a biological target, such as a protein, NMR is particularly powerful. Chemical Shift Perturbation (CSP) studies, often using ¹H-¹⁵N HSQC spectra of an isotopically labeled protein, can map the binding site and determine binding affinities by monitoring changes in chemical shifts upon titration with the compound. acs.org Saturation Transfer Difference (STD) NMR is another technique used to identify which parts of the ligand are in close contact with a macromolecular receptor.

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules from a solution into the gas phase with minimal fragmentation. diva-portal.org For this compound (molecular formula C₈H₁₅NO₂), ESI-MS would be used to accurately confirm its molecular weight of 157.21 g/mol .

In positive ion mode, the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 158.22. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula and distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments involve selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. For β-amino acids, fragmentation patterns often include the neutral loss of water (H₂O) and formic acid (HCOOH). uni-muenster.de The fragmentation of the cyclopentyl ring could also produce specific product ions. The fragmentation of β-linked peptides has shown that cleavages at the N-Cβ and Cα-Cβ bonds can occur, providing information to locate the β-amino acid within a larger structure. nih.gov

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 158.22 | Protonated molecular ion. |

| [M+H-H₂O]⁺ | 140.21 | Loss of a water molecule from the carboxylic acid group. |

| [M+H-HCOOH]⁺ | 112.19 | Loss of formic acid, a common fragmentation pathway for amino acids. |

Predicted Collision Cross Section (CCS) Measurements for Gas-Phase Conformation

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. The key parameter derived from this technique is the Collision Cross Section (CCS), which represents the effective area of the ion that interacts with the neutral drift gas. nih.gov CCS is a characteristic physicochemical property that reflects the three-dimensional structure of the ion in the gas phase. mdpi.com

A predicted CCS value for the [M+H]⁺ ion of this compound would provide a theoretical "fingerprint" that could be used to support its identification in complex mixtures, especially when combined with accurate mass and retention time data. nih.gov Comparing an experimentally measured CCS value against the predicted value can significantly increase confidence in compound annotation. The CCS value is sensitive to the ion's conformation; for instance, a more compact, folded gas-phase structure will have a smaller CCS than a more extended one.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Molecular Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the conformational dynamics of molecules, particularly large proteins. longdom.orgnih.gov The core principle involves exposing a molecule to a deuterated solvent (like D₂O) and measuring the rate at which labile hydrogen atoms (typically those on amides, amines, and carboxyl groups) exchange with deuterium (B1214612) atoms from the solvent. longdom.orgcreative-proteomics.com The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. creative-proteomics.comiaanalysis.com Regions that are exposed to the solvent exchange rapidly, while those buried within a folded structure or protected by hydrogen bonds exchange much more slowly. iaanalysis.com By quenching the exchange reaction at various time points and analyzing the mass increase of the molecule or its fragments via mass spectrometry, a map of solvent accessibility and structural dynamics can be generated. thermofisher.comthermofisher.com

While HDX-MS is a cornerstone of structural proteomics for studying protein folding, ligand binding, and allosteric effects longdom.orgmdpi.com, its direct application to a small molecule like this compound to study its own internal dynamics is not a standard approach. The exchange of the amine (-NH₂) and carboxylic acid (-COOH) protons in a small, freely diffusing molecule would likely be too rapid to resolve detailed conformational dynamics of the cyclopentyl ring.

However, if this compound were incorporated as a residue into a larger peptide or protein, HDX-MS would become a highly relevant tool. The exchange rate of its backbone amide proton would provide critical information about the local structural environment within the macromolecule. nih.gov A slow exchange rate would imply that the residue is located in a protected region, such as an α-helix or β-sheet, or is otherwise sterically shielded from the solvent. Conversely, a rapid exchange rate would indicate a location in a flexible, solvent-exposed loop or at the protein surface. nih.gov Therefore, the primary utility of HDX-MS in the context of this compound lies in its role as a probe when it is part of a larger biomolecular assembly.

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the chemical bonds and functional groups within a molecule, as well as insights into its conformational state.

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The resulting spectrum serves as a molecular "fingerprint," with specific absorption bands corresponding to particular functional groups. For this compound, IR spectroscopy can confirm the presence of its key functional groups and offer clues about its conformational state, particularly regarding hydrogen bonding. ru.nldiva-portal.org

The spectrum is expected to show characteristic absorption bands for the carboxylic acid, the amine, and the cyclopentyl aliphatic ring. The precise position of the O-H and N-H stretching bands can indicate the presence and strength of intramolecular and intermolecular hydrogen bonds. For instance, in its zwitterionic form, the broad absorption from the -NH₃⁺ group and the characteristic carboxylate (-COO⁻) stretches would dominate the spectrum. In the non-ionic form, a broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches, would be a key feature. ru.nlresearchgate.net

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | Characteristic of hydrogen-bonded -COOH group. vscht.cz |

| N-H Stretch | Primary Amine | 3400 - 3250 | Appears as one or two sharp bands for a free amine. |

| C-H Stretch | Cyclopentyl Ring | 2960 - 2850 | Strong absorptions from aliphatic CH₂ and CH groups. vscht.cz |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong, sharp peak characteristic of a carbonyl group. researchgate.net |

| N-H Bend | Primary Amine | 1650 - 1580 | Medium intensity band. |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Associated with the C-O single bond. |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. researchgate.net While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C-C bonds within the cyclopentyl ring. nih.govacs.org

The Raman spectrum of this compound would provide valuable structural information. It is an excellent tool for studying the behavior of the ammonium (B1175870) group's torsional vibrations and hydrogen bond changes. mdpi.com The spectra of amino acids in the solid state are typically more complex and feature sharper peaks compared to their spectra in aqueous solution. nih.gov Key features in the Raman spectrum would include the C-H stretching modes, which are also seen in IR, but also distinct signals from the carbon skeleton, such as the ring "breathing" mode of the cyclopentyl group.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Notes |

| C-H Stretch | Cyclopentyl Ring | 3000 - 2800 | Strong signals typical for aliphatic groups. researchgate.net |

| NH₃⁺ Torsion | Ammonium Group | ~500 | Torsional modes are sensitive to hydrogen bonding and crystal packing. mdpi.comresearchgate.net |

| COO⁻ Symmetric Stretch | Carboxylate Group | ~1410 | A strong band if the molecule is in its zwitterionic form. |

| C-C Stretch / Ring Mode | Cyclopentyl Ring | 800 - 1200 | Provides information on the ring conformation. nih.gov |

| C-N Stretch | Amino Acid Backbone | 1030 - 1150 | Useful for identifying the amino acid structure. |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. youtube.comnih.gov Since this compound possesses a chiral center at the C3 carbon, it is optically active and will produce a characteristic CD spectrum.

The CD spectrum provides information about the absolute configuration (R or S) and the preferred solution-state conformation of the molecule. nih.gov The chromophores in this molecule—primarily the carboxyl group—will give rise to CD signals in the far-UV region (around 190-250 nm). vlabs.ac.in The sign and magnitude of these signals, known as Cotton effects, are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center. nih.gov

Any conformational preferences of the cyclopentyl ring, and its orientation relative to the propanoic acid chain, will influence the electronic transitions of the carboxyl chromophore, leading to a unique CD signature. Therefore, CD spectroscopy is an indispensable tool for confirming the enantiomeric purity of a sample and for studying conformational changes in solution that may be induced by changes in solvent, pH, or temperature. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. wikipedia.orgnih.gov The technique involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. peakproteins.com The pattern of diffracted spots allows for the calculation of an electron density map, from which the positions of all atoms in the molecule can be determined. nih.govwpmucdn.com

For this compound, a successful crystallographic analysis would yield a wealth of structural data. This includes:

Absolute Configuration: Unambiguous determination of the R or S configuration at the chiral center.

Molecular Conformation: Precise measurement of all bond lengths, bond angles, and torsion angles. This would reveal the exact conformation of the cyclopentyl ring (e.g., an "envelope" or "twist" pucker) and the orientation of the amino and propanoic acid substituents. researchgate.netsoton.ac.uk

Intermolecular Interactions: A detailed map of the hydrogen bonding network and other non-covalent interactions (like van der Waals forces) that dictate how the molecules pack together in the crystal lattice. nih.gov In its zwitterionic form, strong hydrogen bonds between the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups of adjacent molecules would be expected.

Table 3: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. nih.gov | Defines the crystal system and lattice parameters. |

| Space Group | The symmetry operations that describe the crystal's internal symmetry. | Reveals how molecules are arranged and related within the unit cell. nih.gov |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom. wikipedia.org | Provides the definitive 3D structure of the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular connectivity and geometry. |

| Torsional Angles | The dihedral angles that define the rotation around chemical bonds. | Determines the specific conformation of the molecule, including the ring pucker. researchgate.net |

| Hydrogen Bonding Network | The geometry of all intermolecular hydrogen bonds. | Explains the stability of the crystal packing and the solid-state interactions. |

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, orbital energies, and reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly valuable for studying amino acids to understand their reactivity and potential as, for example, corrosion inhibitors or their role in biological systems. frontiersin.org DFT calculations focus on the electron density to determine the energy and properties of a system. For this compound, DFT can be used to optimize the molecular geometry and calculate key electronic parameters.

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. The HOMO-LUMO gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com Other important parameters that can be calculated include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), and global electrophilicity (ω). researchgate.net These calculations provide a quantitative basis for understanding the molecule's behavior in chemical reactions. frontiersin.orgresearchgate.net

A combined approach using DFT calculations with experimental techniques like X-ray photoelectron spectroscopy (XPS) has proven effective for studying amino acids, providing a detailed understanding of their chemical states and electronic structure. ucl.ac.uk Although specific DFT studies on this compound are not extensively documented in the literature, the principles from studies on other amino acids, including those with aromatic or polar side chains, are directly applicable. mdpi.comucl.ac.uk

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These values are representative examples based on typical calculations for similar amino acids and are for illustrative purposes.)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.7 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 0.8 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.85 eV |

| Chemical Potential (μ) | Escaping tendency of electrons from a system | -3.65 eV |

| Global Electrophilicity (ω) | Propensity to accept electrons | 2.34 eV |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), provide a rigorous framework for studying molecular properties. uu.nl They are used to compute molecular orbitals and derive electrostatic potentials, which are crucial for understanding intermolecular interactions. dntb.gov.ua

For this compound, ab initio calculations can generate a detailed map of the electrostatic potential on the molecule's surface. This map reveals regions of positive and negative potential, corresponding to the electron-poor (e.g., around the amino group's hydrogens) and electron-rich (e.g., around the carboxylic oxygen atoms) areas, respectively. This information is vital for predicting how the molecule will interact with other molecules, including water, metal ions, or receptor binding sites. dntb.gov.ua Comparing results from different levels of theory, such as HF, DFT, and more accurate methods like CCSD, allows for a thorough analysis of the role of electron correlation in describing the electronic structure. core.ac.uk

Molecular Dynamics (MD) Simulations

While QM methods describe the static electronic nature of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes and interactions with the environment. nih.gov

The cyclopentyl group in this compound introduces significant conformational flexibility. MD simulations are the ideal tool to explore the accessible conformations of the molecule. By simulating the atomic motions over time, researchers can identify low-energy conformational states and the pathways for transitioning between them. nih.gov

The analysis of an MD trajectory for this molecule would focus on the torsional angles along the propanoic acid backbone and the puckering of the cyclopentyl ring. This reveals the molecule's preferred shapes and how different parts of the molecule move in relation to one another. Such conformational ensembles are critical for understanding how the molecule might fit into a binding pocket or self-assemble. core.ac.uknih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Note: This table identifies the key rotational bonds that would be monitored in an MD simulation to define the molecule's conformation.)

| Dihedral Angle | Atoms Defining the Angle | Description |

| Φ (Phi) | C-Cα-N-H | Rotation around the Cα-N bond |

| Ψ (Psi) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond |

| χ1 (Chi1) | N-Cα-C(cyclopentyl)-C(cyclopentyl) | Rotation of the cyclopentyl group relative to the backbone |

| Ring Puckering | Dihedrals within the cyclopentyl ring | Describes the conformation (e.g., envelope, twist) of the ring |

The behavior of this compound is highly dependent on its environment. MD simulations explicitly including solvent molecules (typically water) are used to study these effects. The presence of polar solvents like water can stabilize certain molecular conformations through hydrogen bonding with the amino and carboxylic acid groups. cymitquimica.com

By running simulations in different solvents (e.g., water, ethanol, or a nonpolar solvent like toluene), one can observe shifts in the conformational equilibrium. For instance, in water, conformations that expose the polar functional groups to the solvent would be favored. In a nonpolar solvent, conformations that minimize the exposed polar surface area through intramolecular hydrogen bonding might become more stable. These simulations provide a microscopic view of solvation and its impact on molecular structure and stability. researchgate.net

Free Energy Calculations and Perturbation Methods (Conceptual Application)

Free energy calculations represent one of the most powerful applications of computational chemistry, allowing for the quantitative prediction of binding affinities and reaction equilibria. Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be conceptually applied to understand the interactions of this compound.

For example, these methods could be used to calculate the relative binding affinity of this molecule to a biological target compared to a similar ligand, such as 3-amino-3-phenylpropanoic acid. nih.gov The calculation involves computationally "perturbing" the cyclopentyl group into a phenyl group within the binding site and in solution. The difference in the free energy change for this transformation in the two environments yields the relative binding free energy. This provides a theoretical prediction of which molecule binds more strongly, guiding further drug design or molecular engineering efforts. Such calculations rely on robust conformational sampling from MD simulations and accurate potential energy functions. uu.nl

Computational and Theoretical Investigations

Analysis of Molecular Interactions Relevant to Stability

Detailed research into the molecular interactions of 3-Amino-3-cyclopentylpropanoic acid reveals key factors influencing its stability. These investigations often involve comparisons with other amino acid structures to understand the specific contributions of the cyclopentyl group.

Molecular Packing:

While specific crystallographic studies detailing the molecular packing of this compound are not widely available in public literature, general principles of amino acid crystal structures allow for informed inferences. The packing in the solid state is expected to be dominated by hydrogen bonding between the amino and carboxylic acid functional groups, a common feature in amino acid crystals. These interactions lead to the formation of extensive networks, often resulting in zwitterionic forms within the crystal lattice.

Hydrophobicity:

Hydrophobicity is a critical parameter influencing the stability of the molecule in different solvent environments and its interactions with biological macromolecules. The cyclopentyl group significantly enhances the nonpolar character of this compound.

Computational estimates of the partition coefficient (logP) quantify this effect. The cyclopentyl group in this compound results in a higher hydrophobicity compared to analogous compounds with smaller or more polar side chains. For instance, a comparison with its phenyl-substituted counterpart highlights the distinct influence of the side chain on this property.

Interactive Table: Comparative Hydrophobicity

| Compound/Group | Estimated logP | Key Structural Feature | Implication for Interactions |

|---|---|---|---|

| 3-Amino-3-cyclopentylpropanoic acid | ~1.5 | Saturated, non-planar cyclopentyl ring | Enhanced hydrophobicity, favors partitioning into nonpolar environments. The non-planar structure can disrupt interactions like π-π stacking. |

| 3-Amino-3-phenylpropanoic acid | ~1.2 | Planar aromatic phenyl ring | Lower hydrophobicity than the cyclopentyl analog. The planar structure can facilitate π-π stacking interactions. |

This enhanced hydrophobicity is a key factor in the molecule's ability to interact with nonpolar regions of proteins or to cross lipid membranes.

Conformational Entropy:

Conformational entropy is a measure of the number of accessible conformations of a molecule and is a significant contributor to its thermodynamic stability, particularly in solution. wikipedia.org The conformational freedom of this compound is largely determined by the rotational barriers of the backbone and the flexibility of the cyclopentyl side chain.

Conformational Analysis of 3 Amino 3 Cyclopentylpropanoic Acid and Its Oligomers

Intramolecular Interactions and Rotameric Preferences

The preferred three-dimensional structure of 3-amino-3-cyclopentylpropanoic acid is governed by a delicate balance of intramolecular interactions. These non-covalent forces, including steric repulsion and hydrogen bonding, determine the energetically favorable conformations (rotamers) by influencing the rotation around single bonds.

The conformation of a molecule is significantly influenced by steric and torsional strains. Steric strain arises when non-bonded atoms or groups are forced into close proximity, causing repulsion between their electron clouds. chemistrysteps.comchemistrysteps.com Torsional strain, on the other hand, results from the repulsion between electrons in adjacent bonds and is most pronounced in eclipsed conformations. youtube.commnstate.edu

In this compound, the bulky cyclopentyl group imposes major steric constraints. The five-membered ring itself is not planar, adopting a puckered 'envelope' or 'twist' conformation to alleviate its own internal torsional strain. maricopa.edu This puckering directly influences the orientation of the amino and propanoic acid substituents.

Table 1: Key Torsional Angles in a β-Amino Acid Residue

| Dihedral Angle | Description | Atoms Involved | Significance |

| θ (theta) | Defines the main chain conformation | Cα-Cβ-N-C' | Influences secondary structure |

| ψ (psi) | Defines the main chain conformation | Cβ-N-C'-Cα | Key for helical and turn structures |

| χ (chi) | Defines side-chain orientation | N-Cβ-C(ring)-C(ring) | Determines interaction of the cyclopentyl ring with the backbone |

This table defines the principal dihedral angles that are central to the conformational analysis of β-amino acids.

Intramolecular hydrogen bonds are critical in stabilizing specific conformations of amino acids and their oligomers. nih.gov In β-amino acids, the longer backbone compared to α-amino acids allows for the formation of different, often highly stable, hydrogen-bonded rings (e.g., C10, C12, or C14 helices in oligomers). researchgate.net

For a single monomer of this compound, an intramolecular hydrogen bond can form between the amino group (donor) and the carbonyl oxygen of the carboxylic acid (acceptor), or vice-versa. The formation and strength of these bonds are highly dependent on the molecule's conformation and the surrounding environment. nih.govresearchgate.net In nonpolar solvents, these internal hydrogen bonds are more prevalent as there is no competition from solvent molecules. nih.gov

In oligomers, a network of intramolecular hydrogen bonds between amide groups is the primary driving force for the formation of stable secondary structures. For instance, studies on polyamides containing β-amino acid derivatives show that alkyl substitutions can enhance the population of intramolecularly hydrogen-bonded conformations, although the specific folded pattern may vary. nih.gov Research on related cyclic β-amino acids demonstrates their capacity to induce well-defined turns and helical structures stabilized by these hydrogen-bonding networks. researchgate.netnih.gov

Influence of the Cyclopentyl Moiety on Amino Acid Backbone Conformation

The incorporation of the Cβ-carbon into a cyclopentane (B165970) ring is a common strategy for creating conformationally constrained β-amino acid residues. This structural feature significantly reduces the flexibility of the peptide backbone, predisposing it to adopt specific secondary structures.

Studies on peptides containing trans-2-aminocyclopentanecarboxylic acid (ACPC), a well-explored cyclic β-amino acid, show that the cyclopentane ring dramatically restricts the available conformational space. nih.gov This constraint can stabilize desired structures, such as β-hairpins, by offsetting the destabilizing effect that can sometimes accompany the replacement of an α-amino acid with a β-amino acid. nih.gov

Similarly, computational studies on a cyclopentane-constrained arginine analogue (c5Arg) revealed that its conformational preferences are dictated by the ability of the side chain to form hydrogen bonds with the backbone. nih.gov The cyclopentane ring fixes the orientation of the side chain, which in turn selects for specific backbone conformations that are different from those seen in more flexible analogues. nih.gov This highlights a key principle: the rigid cyclopentyl group in this compound not only restricts the main-chain torsional angles but also controls the spatial presentation of the amino and carboxyl groups, thereby directing the folding of its oligomers.

Theoretical Methods in Conformational Studies

Investigating the vast number of possible conformations for a flexible molecule like an amino acid and its oligomers requires powerful computational tools. Theoretical methods are indispensable for mapping conformational energy landscapes and predicting the most stable structures.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these studies. DFT calculations can accurately predict the geometries and relative energies of different conformers, accounting for subtle electronic effects. researchgate.netresearchgate.net It is particularly useful for analyzing intramolecular interactions, such as hydrogen bonds, and has been successfully applied to study the conformational preferences of natural amino acids and their interaction with other molecules. researchgate.netnih.gov Many studies on cyclic amino acids rely on DFT to explore how structural modifications influence folding. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of molecules over time. MD simulations can model the conformational changes of a peptide in a simulated solvent environment, providing insights into folding pathways and the stability of different secondary structures. nih.gov This method is crucial for understanding how environmental factors, like solvent and temperature, affect the conformational equilibrium.

These theoretical approaches are often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to validate the computational models and provide a comprehensive picture of the molecule's conformational behavior. nih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

3-Amino-3-cyclopentylpropanoic Acid as a Chiral Building Block

Chiral building blocks are essential in modern synthetic chemistry for the creation of enantiomerically pure molecules, which is particularly crucial in the development of pharmaceuticals. This compound, especially its single enantiomer forms, functions as an important chiral precursor. The defined stereochemistry of the molecule allows it to guide the formation of new stereocenters in a predictable manner, a fundamental principle in asymmetric synthesis.

Precursors for the Synthesis of Complex Natural Products

While specific examples of natural products synthesized directly from this compound are not extensively documented in readily available literature, its structural motifs are present in various bioactive natural compounds. β-amino acids with cyclic substituents are key components of numerous natural products, including antibiotics and other biologically active peptides. The rigid cyclopentyl group can serve as a crucial design element, imparting conformational stability to the target molecule. This stability is often a key factor in the biological activity of complex natural products. Synthetic chemists utilize such building blocks to construct specific segments of a larger natural product, relying on the inherent chirality and conformational rigidity of the amino acid to achieve the desired three-dimensional structure.

Role in the Design and Synthesis of Chiral Ligands and Catalysts

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency. Amino acids are a favored source for ligand synthesis due to their ready availability in enantiomerically pure forms. This compound is a suitable candidate for incorporation into chiral ligand frameworks for several reasons:

Defined Stereocenter: The chiral center adjacent to the nitrogen atom can effectively influence the stereochemical outcome of a metal-catalyzed reaction.

Steric Influence: The bulky cyclopentyl group can create a well-defined chiral pocket around a metal center, blocking certain approaches of a substrate and thereby favoring the formation of one enantiomer over the other.

Functional Handles: The carboxylic acid and amino groups provide convenient points for modification, allowing the ligand to be attached to metal centers or tuned electronically and sterically for optimal performance in a specific catalytic transformation.

Development of Bioactive Molecules and Pharmaceutical Intermediates

In medicinal chemistry, the goal is to design and synthesize molecules that can interact specifically with biological targets to elicit a therapeutic effect. The unique structure of this compound makes it an attractive starting point and scaffold for developing new bioactive compounds.

Derivatization for Drug Candidate Development

This compound serves as a versatile starting material that can be chemically modified, or derivatized, to produce a variety of molecules with potential therapeutic applications. Research indicates that the compound itself may have neuroprotective properties, suggesting its potential use in developing treatments for neurodegenerative conditions.

The primary sites for derivatization are the amino and carboxylic acid functional groups. These groups can undergo a wide range of chemical reactions to attach different molecular fragments, thereby altering the molecule's properties, such as its solubility, ability to cross cell membranes, and affinity for biological targets. The (S)-enantiomer is often preferred for chiral drug synthesis because its stereochemistry is compatible with the biosynthetic pathways of natural L-amino acids.

Below is a table illustrating potential derivatization strategies for this compound.

| Functional Group | Reaction Type | Potential New Moiety | Intended Application |

| Amino Group (-NH₂) | Acylation | Amides | Modifying binding to target proteins |

| Amino Group (-NH₂) | Reductive Amination | Secondary/Tertiary Amines | Altering basicity and receptor interaction |

| Carboxyl Group (-COOH) | Esterification | Esters | Improving cell permeability (prodrugs) |

| Carboxyl Group (-COOH) | Amide Coupling | Amides | Creating peptide-like structures |

Utilization as a Scaffold for Proteomimetic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. β-amino acids are fundamental components in the construction of peptidomimetics.

When incorporated into a peptide chain, this compound can induce specific, stable folding patterns. The rigid cyclopentyl group restricts the conformational freedom of the molecular backbone, forcing it to adopt predictable secondary structures. This is a key principle in designing molecules that can mimic the three-dimensional shape of a protein's active site, such as an α-helix or β-turn. By presenting amino acid side chains in a specific spatial orientation, these peptidomimetic structures can effectively interact with biological targets, making them valuable tools in drug discovery. While racemic mixtures are sometimes used in β-peptide studies to explore diverse folding patterns, the use of enantiomerically pure forms allows for more precise control over the resulting structure.

Potential Role in Protein Engineering and Biocatalysis Research Conceptual Framework for β Amino Acids

Strategies for Incorporating Non-Canonical β-Amino Acids into Peptides and Proteins

The ribosomal machinery has a strong bias against β-amino acids, making their incorporation into proteins a significant challenge that requires specialized techniques. nih.gov Several strategies have been developed to overcome this limitation and enable the site-specific insertion of ncAAs, including β-amino acids, into polypeptide chains. These methods provide the fundamental tools necessary to explore the impact of building blocks like 3-Amino-3-cyclopentylpropanoic acid.

Genetic Code Expansion (GCE): This is a powerful in vivo method for incorporating ncAAs. nih.gov It relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to be independent of the host cell's endogenous translational machinery. acs.orgmdpi.com The orthogonal aaRS is evolved to specifically recognize the desired ncAA and charge it onto its cognate orthogonal tRNA. This tRNA is modified to recognize a reassigned codon, typically a nonsense (stop) codon like the amber codon (UAG), that has been introduced at a specific site in the gene of interest. acs.orgmdpi.comriken.jp When the ribosome encounters this UAG codon, the charged orthogonal tRNA delivers the ncAA, resulting in its incorporation into the growing polypeptide chain. acs.org While this technique has been used to incorporate hundreds of ncAAs, significant challenges remain for its application in biocatalysis, including low protein expression levels and the high cost of many ncAAs. nih.gov

Ribosome Engineering: Given the intrinsic difficulty the ribosome has in accommodating β-aminoacyl-tRNAs at the peptidyltransferase center (PTC), researchers have focused on engineering the ribosome itself. nih.gov By modifying the 23S rRNA, particularly in regions critical for peptide bond formation, ribosomes have been created that show an increased ability to accept β-amino acids. nih.govacs.org For example, ribosomes selected for their ability to process β-puromycin (an antibiotic mimic of the 3'-end of an aminoacyl-tRNA) have successfully synthesized full-length proteins containing various β-amino acids at specific sites. nih.govacs.org

Post-Translational Modification: An alternative to direct ribosomal synthesis is the enzymatic modification of proteins after translation. A recently discovered method utilizes a family of enzymes known as spliceases, which are involved in the maturation of ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov These enzymes can recognize a specific short peptide tag (e.g., an 11-residue splice tag) integrated into a target protein and splice it to install an α-keto-β-amino acid. nih.gov This leader-independent approach complements other methods and expands the toolkit for installing β-residues. nih.gov

Other Methods:

Solid-Phase Peptide Synthesis (SPPS): For smaller peptides, chemical synthesis offers a direct and versatile route. SPPS allows for the stepwise addition of amino acids, including a wide variety of non-canonical and β-amino acid derivatives, to a growing peptide chain anchored to a solid support. universityofcalifornia.edujst.go.jp

Selective Pressure Incorporation (SPI): This in vivo method uses an auxotrophic host strain that cannot synthesize a specific canonical amino acid. By depleting this amino acid from the growth medium and supplying a structural analog (the ncAA), the cell's translational machinery can be forced to incorporate the ncAA into proteins. nih.gov

| Strategy | Description | Primary Advantage | Key Limitation | Reference |

|---|---|---|---|---|

| Genetic Code Expansion (GCE) | Uses an orthogonal aaRS/tRNA pair to incorporate an ncAA at a reassigned stop codon. | High site-specificity for in vivo protein synthesis. | Low yield of target protein; competition with release factors. | nih.govacs.orgmdpi.com |

| Ribosome Engineering | Modifies the 23S rRNA of the ribosome to improve acceptance of β-aminoacyl-tRNAs. | Directly addresses the ribosomal bias against β-amino acids. | Technically complex; may require specific ribosome variants for different β-amino acids. | nih.govacs.org |

| Post-Translational Splicing | Enzymatic installation of a β-amino acid into a protein containing a specific recognition tag. | Leader-independent incorporation in vivo; complements ribosomal methods. | Requires fusion of a splice tag to the target protein. | nih.gov |

| Solid-Phase Peptide Synthesis | Stepwise chemical synthesis of peptides on a solid support. | High versatility for incorporating diverse ncAAs into short peptides. | Limited to smaller proteins/peptides. | jst.go.jp |

Modulation of Protein Structure, Stability, and Function through β-Amino Acid Incorporation

The incorporation of β-amino acids into a polypeptide chain fundamentally alters its backbone structure, leading to significant changes in protein conformation, stability, and ultimately, function. acs.org The unique properties of this compound—specifically its elongated backbone and bulky, non-planar side group—make it a candidate for inducing substantial structural and functional perturbations.

Protein Structure: Unlike α-peptides, which famously form secondary structures like the α-helix and β-sheet, peptides composed of β-amino acids (β-peptides) adopt novel helical and sheet structures. wikipedia.orgwikipedia.org These are often defined by the number of atoms in the hydrogen-bonded ring, leading to designations such as the 12-helix or 14-helix. wikipedia.org When interspersed with α-amino acids, β-residues can act as potent structure-modulating elements. acs.org The cyclopentyl group of this compound is non-planar and hydrophobic, which would disrupt the formation of tightly packed structures and prevent interactions like π-π stacking that are common with aromatic residues like phenylalanine. This disruption could be strategically employed to alter protein folds or disrupt protein-protein interactions. acs.org

Protein Stability: A key advantage of incorporating β-amino acids is the enhanced resistance to proteolysis. researchgate.netacs.orgacs.org Most proteases are specific for α-peptide bonds and are unable to hydrolyze the altered backbone of β-amino acid-containing peptides, leading to a significant increase in their biological half-life. researchgate.netnih.gov The effect on thermal stability is more complex and highly context-dependent. nih.gov The primary amino acid sequence dictates the stability of the final folded protein. nih.gov Amino acid substitutions can affect stability by altering hydrophobic interactions, hydrogen bonds, or salt bridges. nih.gov For instance, replacing residues in β-turns with proline can increase protein stability by decreasing the entropy of the unfolded state, whereas incorporating a β-amino acid into a critical region of an α-helix could be destabilizing. acs.orgcapes.gov.br The increased hydrophobicity from the cyclopentyl group could enhance its association with the protein's core, potentially increasing stability, or if exposed, lead to aggregation.

Protein Function: By altering structure and dynamics, β-amino acid incorporation can profoundly modulate protein function. acs.org This strategy has been used to design peptide analogues that inhibit protein-protein interactions or act as agonists or antagonists for G-protein-coupled receptors (GPCRs). acs.orgacs.org The specific properties of this compound could be harnessed for functional modulation. Its hydrophobicity is higher than that of a phenyl group, which could improve the ability of a peptide to permeate cell membranes. Its unique steric profile could be used to fine-tune the binding pocket of a receptor or an enzyme active site, altering its specificity or affinity for a ligand or substrate. nih.gov

Engineering Novel Biocatalysts with Modified Amino Acid Building Blocks

The ability to incorporate ncAAs provides a powerful tool for engineering novel biocatalysts with enhanced or entirely new functions, moving beyond the limitations of the 20 canonical amino acids. researchgate.netnih.gov This approach allows for the precise modification of enzyme active sites to improve catalytic efficiency, alter substrate specificity, and even create new-to-nature reactions. nih.govanu.edu.au

Expanding Catalytic Function: Incorporating ncAAs can introduce new chemical functionalities into an enzyme's active site. researchgate.net This has been used to enhance the catalytic features of enzymes like transaminases and cytochrome P450s. nih.govanu.edu.au For example, replacing a key phenylalanine residue in an (R)-amine transaminase with p-benzoyl phenylalanine (an ncAA) resulted in a significant enhancement in activity. nih.gov The cyclopentyl group of this compound, while not chemically reactive itself, could serve as a structural scaffold. Its size and shape could be used to reshape an active site, sterically guiding substrates into a different orientation, thereby altering the regioselectivity or stereoselectivity of a reaction.

Probing Enzyme Mechanisms: ncAAs serve as invaluable probes for elucidating complex enzyme mechanisms. acs.orgnih.gov By making subtle, specific modifications to catalytic residues—changes that are often not possible with standard mutagenesis—researchers can gain deeper insights into transition state stabilization, proton transfer, and other fundamental aspects of catalysis. acs.org

β-Amino Acids in Biocatalysis: The field of biocatalysis has also explored the use of enzymes that naturally process β-amino acids or can be engineered to do so. Phenylalanine aminomutases (PAMs), for instance, are enzymes that isomerize α-phenylalanine to β-phenylalanine and are targets for engineering to produce a range of β-amino acids. msu.edumsu.edu Furthermore, transaminases have been used in biocatalytic processes where a β-amino acid like this compound serves as a substrate for the synthesis of valuable chiral amines. More recently, entire biocatalytic cascades have been designed in microbial hosts to produce various phenylpropionic acids, including (R)-β-amino acids, from simple precursors. nih.gov Additionally, self-assembling peptides containing β-amino acids can form nanostructures like nanotubes that function as recyclable catalysts for organic reactions. acs.orgnih.gov

| Engineering Goal | Role of β-Amino Acid (e.g., this compound) | Potential Outcome | Reference |

|---|---|---|---|

| Alter Substrate Specificity | Incorporate into an enzyme's active site to modify its shape and hydrophobicity. | Shift enzyme preference towards new substrates; alter regio- or stereoselectivity. | anu.edu.auanu.edu.au |

| Enhance Stability | Incorporate into peptide loops or surface structures. | Increased resistance to proteolysis, leading to a more robust biocatalyst. | researchgate.netacs.org |

| Create Novel Catalytic Peptides | Use as a building block for de novo designed peptides that self-assemble into catalytic nanostructures. | Development of recyclable, biocompatible catalysts for specific chemical reactions. | acs.orgnih.gov |

| Serve as a Synthetic Target | Use engineered enzymes (e.g., aminomutases, transaminases) to synthesize the β-amino acid itself. | Enantiomerically pure β-amino acids for use as chiral building blocks. | msu.edunih.gov |

Synthesis and Investigation of Functionalized Derivatives of 3 Amino 3 Cyclopentylpropanoic Acid

N-Protected Derivatives and Their Synthetic Utility

The protection of the amino group is a fundamental step in the synthetic manipulation of 3-amino-3-cyclopentylpropanoic acid, preventing unwanted side reactions and enabling controlled, sequential modifications. peptide.com The choice of protecting group is critical and is dictated by the desired reaction conditions and the need for selective deprotection. organic-chemistry.orgwikipedia.org

Boc-Protected Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acid chemistry due to its stability under a broad range of conditions and its facile removal under acidic conditions. organic-chemistry.orgorgsyn.org The synthesis of Boc-protected this compound typically involves the reaction of the parent amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. orgsyn.orggoogle.com This method is known for its high yield and the production of a clean product. google.com

The Boc-protected derivative serves as a versatile intermediate for further synthetic transformations. For instance, it allows for the activation of the carboxylic acid group for amide bond formation without interference from the nucleophilic amino group. peptide.com The relative stability of the Boc group to basic and nucleophilic conditions makes it compatible with a variety of coupling reagents and reaction conditions used in peptide synthesis and other derivatizations. organic-chemistry.org

Table 1: Synthesis of Boc-Protected this compound

| Reactant 1 | Reactant 2 | Solvent System | Base | Typical Reaction Conditions | Product |

| This compound | Di-tert-butyl dicarbonate ((Boc)₂O) | Acetone/Water or tert-Butyl alcohol | Triethylamine (Et₃N) | 0-40°C, 0.5-4 hours | N-Boc-3-amino-3-cyclopentylpropanoic acid |

Fmoc-Protected Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of amino acid protection, particularly in solid-phase peptide synthesis (SPPS). iris-biotech.de Its key advantage lies in its lability to basic conditions, typically using piperidine, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups like Boc. organic-chemistry.orgiris-biotech.de

The synthesis of Fmoc-protected this compound can be achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate in an acetone/water mixture. researchgate.net This procedure provides the N-Fmoc derivative in good yield, ready for incorporation into peptide sequences or other synthetic applications where base-labile deprotection is desired. researchgate.netcam.ac.uk

The use of Fmoc-protected amino acids is central to modern peptide synthesis, enabling the stepwise assembly of peptide chains on a solid support. nih.gov

Table 2: Synthesis of Fmoc-Protected this compound

| Reactant 1 | Reactant 2 | Solvent System | Base | Typical Reaction Conditions | Product |

| This compound | Fmoc-succinimide (Fmoc-OSu) | Acetone/Water | Sodium Bicarbonate (NaHCO₃) | 0°C to room temperature, overnight | N-Fmoc-3-amino-3-cyclopentylpropanoic acid |

Other Relevant Protecting Group Strategies

Beyond Boc and Fmoc, other protecting groups can be employed to achieve specific synthetic goals. The choice of an alternative protecting group is often driven by the need for orthogonality, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org For example, the benzyloxycarbonyl (Cbz or Z) group, which is removable by hydrogenolysis, offers another layer of orthogonal protection. peptide.com

In complex syntheses, particularly those involving the construction of modified peptides or peptidomimetics, a multi-layered protection strategy is often necessary. This allows for the sequential unmasking of different functional groups to enable site-specific modifications. peptide.com For instance, a molecule could be protected with an Fmoc group on the α-amine, a Boc group on a side-chain amine, and a tert-butyl ester on the carboxylic acid. Each of these groups can be removed under distinct conditions (base, strong acid, and mild acid, respectively), providing precise control over the synthetic route. wikipedia.orgiris-biotech.de

Carboxylic Acid and Amine Group Modifications (e.g., Esters, Amides, Peptidomimetics)

Modification of the carboxylic acid and amine groups of this compound is crucial for creating derivatives with altered properties and for incorporating this unique β-amino acid into larger molecules.

Esterification of the carboxylic acid group, for example, can enhance the lipophilicity of the molecule and can also serve as a temporary protecting group. nih.gov Common methods for esterification include reaction with an alcohol under acidic conditions. nih.gov

Amide bond formation is a key transformation, enabling the coupling of this compound with other amino acids or amines to form peptides and peptidomimetics. nih.gov This typically requires activation of the carboxylic acid, often using coupling reagents like carbodiimides, followed by reaction with the desired amine. nih.gov

The incorporation of this compound into peptidomimetics is an area of significant interest. Peptidomimetics are molecules that mimic the structure and function of peptides but have been modified to improve properties such as stability against enzymatic degradation and oral bioavailability. nih.govwikipedia.org The rigid cyclopentyl group of this compound can introduce conformational constraints into a peptide backbone, which can be beneficial for locking the molecule into a bioactive conformation. nih.gov The synthesis of such peptidomimetics involves the use of the N-protected derivatives in standard peptide coupling protocols. nih.gov

Functionalization of the Cyclopentyl Ring (Conceptual Application)

While the primary focus has been on modifying the amino and carboxyl groups, the conceptual functionalization of the cyclopentyl ring offers an avenue for creating a new class of derivatives with potentially novel properties. Although specific examples for this compound are not extensively documented, general methods for the functionalization of cycloalkane rings can be considered.

One conceptual approach involves the direct, site-selective C-H functionalization of the cyclopentyl ring. nih.gov This advanced synthetic strategy could allow for the introduction of various substituents, such as aryl groups, onto the carbocyclic framework. nih.gov Such modifications could profoundly impact the molecule's steric and electronic properties, influencing its interaction with biological targets. The development of new catalytic systems is key to achieving such transformations with high selectivity and efficiency. nih.gov

Another conceptual strategy could involve starting with a pre-functionalized cyclopentane (B165970) derivative and then constructing the amino acid side chain. For example, a cyclopentane ring bearing various substituents could be a starting point for a multi-step synthesis to introduce the amino and propanoic acid moieties. beilstein-journals.org This approach would provide access to a diverse range of analogs with modifications at specific positions on the cyclopentyl ring.

Emerging Research Avenues and Future Outlook

Development of Novel and Sustainable Synthetic Routes for β-Amino Acids

The efficient and environmentally benign synthesis of β-amino acids is a critical area of research, as these compounds are key intermediates for pharmaceuticals and complex molecular systems. ktu.edu Traditional synthetic methods often involve multiple steps, pre-functionalized starting materials, and the use of hazardous reagents. illinois.edu Modern research focuses on developing more direct, atom-economical, and sustainable strategies.

Recent advances have emphasized facile synthetic methods that require fewer chemical transformations and utilize simple, readily available building blocks. illinois.edu These next-generation routes are crucial for the industrial-scale production of compounds like 3-Amino-3-cyclopentylpropanoic acid. Key areas of innovation include:

Catalytic Methodologies : Novel catalytic systems are at the forefront of β-amino acid synthesis. For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines represent significant progress. illinois.edu These methods offer pathways to a variety of β-amino acids from simple precursors. Another promising approach is the use of organocatalysts, such as L-proline, which can facilitate multicomponent Mannich-type reactions under solvent-free conditions, aligning with the principles of green chemistry. rsc.org

Biosynthesis and Biocatalysis : The use of engineered microorganisms and enzymes offers a highly sustainable alternative to traditional chemical synthesis. nih.gov Research into the heterologous biosynthesis of non-proteinogenic amino acids in model organisms like E. coli is paving the way for the production of complex amino acids from simple carbon sources. nih.govfrontiersin.org This approach not only reduces reliance on petrochemicals but also allows for the production of enantiomerically pure compounds. Furthermore, engineering cyanobacteria to produce valuable amino acids from CO2 and sunlight represents a long-term, carbon-neutral manufacturing strategy. purdue.edu

A comparison of traditional and emerging synthetic strategies highlights the shift towards sustainability and efficiency.

| Synthetic Strategy | Description | Key Advantages | Examples/Catalysts | Reference |

|---|---|---|---|---|

| Traditional Methods (e.g., Arndt-Eistert) | Multi-step homologation of α-amino acids or conjugate additions. | Well-established and versatile for many substrates. | Diazomethane, Michael acceptors. | illinois.edu |

| Modern Catalytic Routes | Direct functionalization of simple molecules like alkenes and aziridines using transition metal catalysts. | Fewer steps, higher atom economy, use of simpler starting materials. | Palladium, Nickel catalysts. | illinois.edu |

| Organocatalysis | Use of small organic molecules to catalyze reactions, often under mild and environmentally friendly conditions. | Metal-free, often highly enantioselective, can be performed under solvent-free conditions. | L-proline. | rsc.org |

| Biosynthesis | Production of amino acids using genetically engineered microorganisms. | Highly sustainable, uses renewable feedstocks (e.g., glucose, CO2), produces enantiopure products. | Engineered E. coli, Cyanobacteria. | frontiersin.orgpurdue.edu |

Advanced Applications in Foldamer Chemistry and Self-Assembling Systems

The ability of non-natural amino acids to form predictable, stable, three-dimensional structures has led to the development of "foldamers"—oligomers that mimic the secondary structures of proteins, such as helices and sheets. d-nb.infonih.gov The incorporation of β-amino acids like this compound is particularly valuable in this context. The cyclopentyl group provides a defined steric hindrance that can direct the folding of a peptide backbone into unique and stable conformations not accessible with natural α-amino acids.

Foldamer Design : Oligomers of β-amino acids (β-peptides) can form a variety of helical and sheet structures. nih.gov The conformational preferences of these structures are dictated by the substitution pattern on the β-amino acid backbone. Computational studies on related cyclic amino acids, such as cyclopentane-based ε-amino acids, have shown that the rigid ring structure is instrumental in stabilizing specific helical folds, even in short oligomers. d-nb.infonih.gov By strategically placing this compound within a peptide sequence, researchers can control the resulting secondary structure, creating novel scaffolds for various applications. uni-muenchen.de

Self-Assembling Systems : Peptides containing β- and γ-amino acids can self-assemble into complex, ordered nanostructures like hydrogels, fibers, and tapes. nih.govnih.gov These self-assembling systems are driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions. nih.gov The cyclopentyl group of this compound can enhance hydrophobic interactions, promoting the assembly process. beilstein-journals.org These materials are being explored for a range of biomedical applications, including tissue engineering, regenerative medicine, and drug delivery, due to their biocompatibility and unique morphological properties. nih.gov

The table below summarizes the influence of non-natural amino acids on the formation of higher-order structures.

| System Type | Key Structural Feature | Role of Non-Natural Amino Acid | Potential Applications | Reference |

|---|---|---|---|---|

| Helical Foldamers | Stable, predictable helical secondary structures (e.g., 14-helix, 12-helix). | The rigid cyclopentyl group restricts bond rotation, pre-organizing the backbone to favor specific helical conformations. | Protein-protein interaction inhibitors, catalysts, antimicrobial agents. | d-nb.infonih.gov |

| β-Sheet Hydrogels | Cross-linked fibrous networks forming a gel. | Modulates hydrophobic and hydrogen-bonding interactions that drive the assembly of β-sheets into a stable hydrogel network. | 3D cell culture, tissue scaffolding, controlled drug release. | nih.gov |

| Self-Assembling Nanofibers/Tapes | Elongated, one-dimensional nanostructures. | Provides structural diversity and stability, leading to unique morphologies not seen with natural amino acids alone. | Biomaterials, components for biosensors, templates for mineralization. | nih.govresearchgate.net |

Integration with Chemoinformatics and Machine Learning for Predictive Molecular Design

The fields of chemoinformatics and machine learning (ML) are revolutionizing molecular design, moving from serendipitous discovery to rational, predictive science. nih.gov For novel amino acids like this compound, these computational tools are invaluable for predicting properties, designing new analogs, and accelerating the discovery of functional molecules.

Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models are used to correlate a compound's chemical structure with its biological activity or physicochemical properties. mdpi.com ML algorithms, such as Support Vector Machines (SVM) and Random Forests (RF), are highly effective at building these models. nih.gov For this compound, these methods can predict its potential bioactivity, toxicity, or pharmacokinetic properties before it is even synthesized, saving significant time and resources. mdpi.comnih.gov

De Novo Design : ML, particularly deep learning and evolutionary algorithms, can be used for the de novo design of new molecules. nih.govyoutube.com By learning from vast chemical databases, these models can generate novel molecular structures with desired properties. For example, an algorithm could be tasked to design analogs of a peptide containing this compound to optimize its binding affinity to a specific protein target. youtube.com

Protein and Foldamer Structure Prediction : Advanced AI tools like AlphaFold2 have demonstrated remarkable accuracy in predicting the 3D structure of proteins from their amino acid sequence. arxiv.org Similar computational approaches are being applied to predict the folded structures of foldamers containing non-natural amino acids. This allows researchers to computationally screen many different sequences to identify those most likely to adopt a desired fold, guiding experimental efforts in foldamer chemistry.

The integration of these computational tools creates a powerful workflow for modern molecular science.

| Tool/Methodology | Application in Amino Acid/Peptide Design | Example Task | Reference |

|---|---|---|---|

| Machine Learning (SVM, Random Forest) | QSAR modeling to predict properties like bioactivity, toxicity, and solubility. | Predicting the antimicrobial activity of a series of peptides containing this compound. | mdpi.comnih.gov |

| Deep Learning (Generative Models) | De novo design of novel molecules with optimized properties. | Generating new β-amino acid structures that are predicted to have high permeability across the blood-brain barrier. | nih.govacs.org |

| Evolutionary Algorithms | Optimizing ligand-protein interactions for drug discovery. | Systematically modifying a lead peptide to improve its binding energy to a target enzyme. | youtube.com |

| Molecular Dynamics & Advanced Structure Prediction | Predicting the 3D folded structure of proteins and foldamers. | Simulating the folding of an oligomer of this compound to determine its preferred helical conformation. | arxiv.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-cyclopentylpropanoic acid, and how can enantiomeric purity be ensured?

- Methodology : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods (e.g., using transition-metal catalysts) is recommended. For example, cyclopentyl groups can be introduced via nucleophilic substitution or cycloaddition reactions. Enantiomeric purity can be validated using chiral HPLC or polarimetry, with complementary confirmation via -NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) .

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Use kinetic resolution if intermediates are prone to epimerization.

Q. How can researchers characterize the physicochemical properties of this compound for drug discovery?

- Methodology :

- Solubility : Employ experimental methods (e.g., shake-flask technique) alongside predictive models (ESOL, Ali). Note discrepancies between models (e.g., ESOL: 410 mg/mL vs. Ali: 2290 mg/mL in related compounds) and validate with experimental data .

- LogP : Determine via reversed-phase HPLC or computational tools (XLOGP3, WLOGP).

- Pharmacokinetics : Assess GI absorption (Caco-2 cell assays) and BBB permeability (PAMPA-BBB model) .

Q. What analytical techniques are critical for confirming structural integrity and stereochemistry?

- Methodology :

- NMR : - and -NMR for backbone confirmation; - COSY/NOESY for spatial arrangement.

- X-ray Crystallography : Resolve absolute configuration, especially for chiral centers.

- Mass Spectrometry : HRMS (High-Resolution MS) for molecular formula validation.

Advanced Research Questions

Q. How can contradictory solubility data from predictive models be reconciled during formulation studies?

- Resolution Strategy :

- Experimental Validation : Use shake-flask or UV-spectroscopy methods under physiological pH (6.8–7.4).

- Contextual Analysis : ESOL models favor aqueous solubility, while Ali models account for organic solvent interactions. Prioritize data aligned with the intended solvent system (e.g., buffered vs. lipid-based) .

- Statistical Cross-Check : Apply consensus scoring (e.g., averaging SILICOS-IT, ESOL, and Ali predictions) to reduce bias .

Q. What strategies optimize enantiomeric yield in asymmetric synthesis of this compound?

- Catalytic Approaches :

- Use Ru- or Rh-based catalysts for hydrogenation of α,β-unsaturated precursors.

- Enzymatic resolution (e.g., lipases or acylases) for kinetic separation of enantiomers.

- Process Optimization :

- Adjust reaction time and temperature to favor kinetic over thermodynamic control.

- Monitor enantiomeric excess (ee) via chiral GC or HPLC at intermediate stages .

Q. Which in vitro models are suitable for evaluating blood-brain barrier (BBB) penetration and metabolic stability?

- BBB Permeability :

- PAMPA-BBB : Predict passive diffusion using artificial membrane assays.

- MDCK-MDR1 Cells : Assess active transport mechanisms (e.g., P-gp efflux).

- Metabolic Stability :

- Liver Microsomes (Human/Rat) : Measure half-life () and intrinsic clearance ().

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LogP values for structural analogs?

- Root Cause : Variability arises from computational algorithms (e.g., XLOGP3 vs. WLOGP) or experimental conditions (pH, solvent).

- Mitigation :

- Standardize measurement protocols (OECD Guidelines for LogP determination).

- Cross-validate with multiple methods (e.g., HPLC, shake-flask) and reference datasets from NIST or PubChem .

Safety and Handling Guidelines

Q. What precautions are necessary for handling this compound in laboratory settings?

- PPE : Use chemically resistant gloves (nitrile) and impervious lab coats.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency Protocols : Equip labs with emergency showers and eyewash stations. Refer to SDS of analogous compounds for hazard extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.